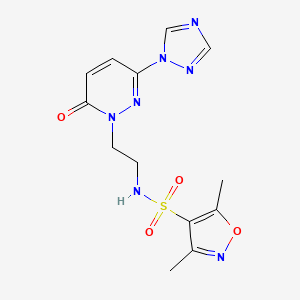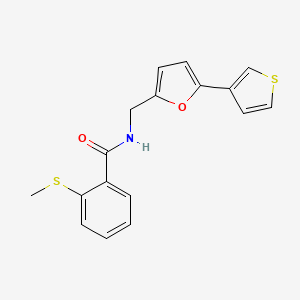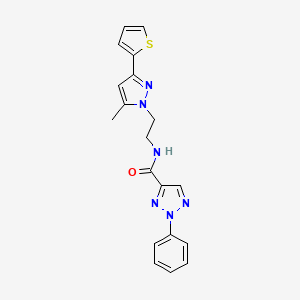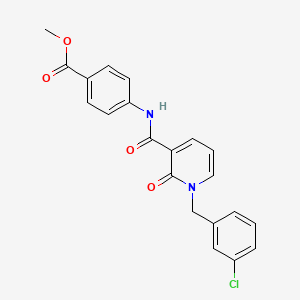![molecular formula C20H19NO3S B2500463 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine CAS No. 338774-39-3](/img/structure/B2500463.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives have been extensively studied due to their diverse biological activities and their potential as pharmaceuticals. The compound is structurally related to various pyridine derivatives that have been synthesized and evaluated for their biological activities, such as cyclooxygenase inhibition , antioxidant properties , and the formation of salts with sulfonic acids .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that can include bromide-to-alcohol conversions, Friedel-Crafts strategies, and Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-3-pyridinol derivatives involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Although the specific synthesis of "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with substituents affecting the overall properties of the compound. For instance, the introduction of a substituent at C5 of the central pyridine ring can optimize COX-2 inhibitory activity . The molecular structures of related compounds have been determined using X-ray diffraction, revealing details such as hydrogen bonding and molecular geometrical parameters .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by their substituents, as seen in the study of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant antioxidant properties and reactivity towards peroxyl radicals . The specific chemical reactions of "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" would likely depend on the electron density and steric hindrance provided by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, the basicity of pyridinols can approach physiological pH with increasing electron density in the ring, and their stability to air oxidation can differ . The crystal and molecular structures can influence properties such as phase transitions and vibrations, as observed in the study of dimethyl bipyridyl complexes with chloranilic acid . The physical and chemical properties of "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" would need to be determined experimentally, but they would be influenced by the molecular structure and the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
1. Sulfonation and Reactivity Studies
Research shows that sulfonation of methyl phenyl sulfate, a related compound, yields various sulfonic acids through decomposition and subsequent sulfonation processes. This study provides insights into the reactivity and sulfonation mechanisms of similar sulfonyl compounds (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).
2. Antimicrobial Activities
A series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which share structural similarities with the query compound, have been synthesized and found to exhibit significant antimicrobial activity against various bacteria and fungi (Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A., 2017).
3. Aminolysis Mechanisms
Research into the aminolysis of related compounds such as p-nitrophenyl acetate by aminopyridines in different solvents provides a better understanding of nucleophilic catalysis mechanisms, which may be relevant to the study of similar pyridine-based compounds (Deady, L., & Finlayson, W., 1980).
4. Iron Mobilization and Medical Chemistry
Studies have shown that certain 3-hydroxypyrid-4-ones, closely related in structure to the query compound, can effectively mobilize iron into the bile and urine, suggesting potential medical applications (Molenda, J., Jones, M., & Basinger, M., 1994).
5. Antiprotozoal Activity
Phenoxypyridine derivatives, including those structurally similar to the query compound, have been synthesized and tested for antiprotozoal activity, showing promising results against various protozoan species (Zubenko, A., Fetisov, L., Kononenko, K., & Svyatogorova, A. E., 2021).
6. Cytotoxicity Studies
Research on a novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has demonstrated cytotoxicity against human tumor cells, highlighting the potential use of similar compounds in cancer research (Choi, S. U., Kim, K., Kim, N., Choi, E., Lee, C. O., Son, K., Kim, S., Bok, S., & Kim, Y. K., 1996).
7. High Pressure-Promoted Reactions
Studies involving high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers, compounds structurally related to the query, indicate potential applications in synthetic organic chemistry (Aben, R. M., Braverman, S., & Scheeren, H. W., 2003).
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-14-9-7-8-12-18(14)25(22,23)19-15(2)13-16(3)21-20(19)24-17-10-5-4-6-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABMIQTKNXAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)
![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)

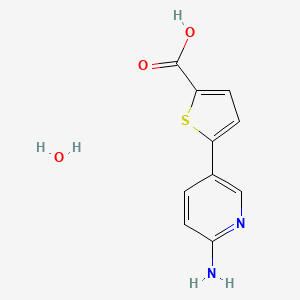

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
